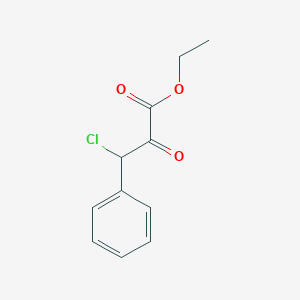

Ethyl 3-chloro-2-oxo-3-phenylpropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-2-oxo-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGYXWCOHHXPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Ethyl 3 Chloro 2 Oxo 3 Phenylpropanoate

Direct Halogenation Approaches to Form the C-3 Chlorine Stereocenter

A conceptually straightforward approach to ethyl 3-chloro-2-oxo-3-phenylpropanoate involves the direct chlorination of a suitable precursor at the C-3 position. The logical starting material for such a transformation is ethyl 2-oxo-3-phenylpropanoate (B1228592). nih.govachemblock.combldpharm.com This method's primary difficulty lies in achieving regioselectivity, as the precursor contains two potentially reactive sites: the benzylic C-3 position and the enolizable C-2 position adjacent to the ketone and ester carbonyls.

Regioselective and Stereoselective Halogenation Techniques

The introduction of a chlorine atom at the benzylic C-3 position requires a reagent that favors substitution at this site over the thermodynamically stable enol or enolate at C-2. Reagents typically used for benzylic halogenation, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often require radical initiators (e.g., light or AIBN). However, electrophilic chlorination at the electron-rich C-2 enolate is a significant competing pathway, particularly under basic or even neutral conditions.

Building upon studies of related compounds, electrophilic chlorinating agents are well-documented for the α-chlorination of dicarbonyl compounds. nih.govacs.org For instance, N-chlorosuccinimide is a common chlorine source for such reactions. nih.govacs.org Similarly, hypervalent iodine reagents have been developed as effective electrophilic chlorine sources for the α-chlorination of β-keto esters. nih.gov The challenge in applying these to ethyl 2-oxo-3-phenylpropanoate is directing the electrophile to the C-3 carbon instead of the more conventional C-2 position. Achieving stereocontrol in a direct chlorination to create the C-3 chiral center without a directing group or a specialized chiral catalyst remains a formidable synthetic hurdle.

Development and Optimization of Catalyst Systems for Controlled Halogenation

To overcome the challenges of regioselectivity and stereoselectivity, the development of advanced catalyst systems is essential. While no specific catalyst has been reported for the direct C-3 chlorination of ethyl 2-oxo-3-phenylpropanoate, research into analogous transformations provides insight. For the related α-chlorination of β-keto esters, both metal-based and organocatalytic systems have been extensively studied. Chiral Lewis acid catalysts, such as those prepared from Cu(OTf)₂ and spirooxazoline ligands, have achieved high enantioselectivity (up to 98% ee) for the chlorination of the C-2 position in β-keto esters. acs.org

Organocatalysis using Cinchona alkaloid derivatives has also proven highly effective for the enantioselective α-chlorination of β-keto esters, yielding products in high yields and enantiomeric excesses (up to 97% ee). nih.govacs.orgnih.gov These catalysts can function as phase-transfer agents or as nucleophilic catalysts that generate a chiral electrophilic halogenating species in situ. nih.govnih.gov Adapting these catalytic principles to achieve selective chlorination at the benzylic C-3 position would require a catalyst capable of differentiating between the two nucleophilic sites and controlling the stereochemical outcome at the benzylic center.

Functional Group Interconversions from Precursors of this compound

An alternative to direct chlorination is the synthesis of the target molecule through the chemical modification of advanced precursors where the chloro- and oxo- functionalities are installed sequentially.

Oxidative Transformations of Corresponding Hydroxy-Chloro Esters

A highly plausible pathway involves the oxidation of a corresponding hydroxy-chloro ester precursor, specifically ethyl 3-chloro-2-hydroxy-3-phenylpropanoate. This strategy transfers the challenge from a difficult regioselective chlorination to the synthesis of the alcohol precursor and its subsequent oxidation. The synthesis of this precursor could be envisioned from ethyl cinnamate (B1238496) via dihydroxylation, followed by selective chlorination of the benzylic C-3 hydroxyl group.

The critical step in this sequence is the oxidation of the C-2 secondary alcohol to a ketone without affecting the C-3 benzylic chloride. A variety of modern, mild oxidation reagents are suitable for this transformation, minimizing risks of over-oxidation or elimination of HCl.

Table 1: Potential Reagents for the Oxidation of Ethyl 3-chloro-2-hydroxy-3-phenylpropanoate

| Reagent/System | Description |

|---|---|

| Pyridinium chlorochromate (PCC) | A classic, reliable reagent for the oxidation of secondary alcohols to ketones. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that allows for mild and rapid oxidation under neutral conditions. |

| Swern Oxidation | Utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with DMSO, followed by a hindered base (e.g., triethylamine). It is performed at low temperatures, making it very mild. |

| Moffatt Oxidation | A carbodiimide-activated DMSO-based oxidation, also known for its mild conditions. |

The selection of the optimal reagent would depend on the stability of the specific diastereomer of the hydroxy-chloro ester and the desired reaction scale. This pathway offers a more controlled and potentially higher-yielding route to the target compound compared to direct chlorination.

Rearrangement or Derivatization Pathways from Related Keto-Chloro Isomers

The isomeric compound, ethyl 2-chloro-3-oxo-3-phenylpropanoate, is a well-studied molecule. achemblock.comchemscene.comsigmaaldrich.com Its synthesis is readily achieved via the α-chlorination of ethyl benzoylacetate, a widely available β-keto ester. nih.govacs.orgacs.org Numerous catalytic systems have been optimized for this transformation, providing excellent yields and, in many cases, high enantioselectivity.

Table 2: Selected Catalyst Systems for the Synthesis of Ethyl 2-chloro-3-oxo-3-phenylpropanoate

| Catalyst System | Halogen Source | Key Features | Reference |

|---|---|---|---|

| Cu(OTf)₂ / Spirooxazoline Ligand | NCS | Provides high enantioselectivity (up to 98% ee) for various β-keto esters. | acs.org |

| Hybrid Amide-Cinchona Alkaloids | NCS | Functions via phase-transfer catalysis; provides up to 97% ee with low catalyst loading (0.5 mol%). | nih.govacs.org |

Despite the efficient synthesis of this C-2 chloro isomer, its conversion to the desired C-3 chloro target, this compound, is not straightforward. A direct rearrangement involving the migration of a carbonyl group is chemically unfavorable. Derivatization pathways would likely require a complex, multi-step sequence, such as selective ketone reduction, functional group manipulation, and re-oxidation, making this an inefficient strategy. Therefore, while the synthesis of the C-2 chloro isomer is well-established, it represents a distinct chemical entity not easily interconverted to the C-3 chloro isomer.

Enantioselective Synthesis of this compound

Achieving an enantioselective synthesis of this compound is a significant challenge, with no direct methods currently reported. However, a logical approach can be designed based on the functional group interconversion strategy (Section 2.2.1), incorporating stereocontrol at an early stage.

A proposed enantioselective route could begin with the asymmetric dihydroxylation of an achiral precursor like ethyl cinnamate. Using a well-established protocol such as the Sharpless asymmetric dihydroxylation, it is possible to produce an enantiomerically enriched ethyl 2,3-dihydroxy-3-phenylpropanoate.

The subsequent steps would involve diastereoselective transformations to convert the chiral diol into the final product:

Selective reaction at the benzylic C-3 hydroxyl group: This could involve protection of the C-2 hydroxyl, activation and stereospecific substitution of the C-3 hydroxyl with chloride (e.g., via an Appel reaction or with thionyl chloride, which can proceed with either retention or inversion depending on the mechanism), followed by deprotection. A more direct, though challenging, approach would be the selective chlorination of the benzylic alcohol in the presence of the secondary alcohol.

Oxidation: The final step would be the oxidation of the C-2 hydroxyl group to the ketone, as described in Section 2.2.1. The mild conditions of modern oxidation methods are expected to preserve the stereochemical integrity of the C-3 center.

This multi-step pathway, while longer, represents the most rational and controllable approach to obtaining enantiomerically enriched this compound based on established and reliable synthetic transformations.

Application of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The creation of specific stereoisomers of this compound is a significant challenge in synthetic chemistry, addressed through the use of chiral auxiliaries and ligands to direct the stereochemical outcome of reactions. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the formation of new stereocenters. jst.go.jponcotarget.com Once the desired stereochemistry is established, the auxiliary is removed for potential reuse. oncotarget.com A variety of these auxiliaries, many derived from inexpensive natural sources like amino acids or camphor, have been developed. scispace.combiorxiv.org Evans' oxazolidinone auxiliaries, for example, are widely used in asymmetric aldol (B89426) and alkylation reactions, where they effectively control enolate facial selection. oncotarget.combiorxiv.org

While the direct application of a chiral auxiliary to form this compound is not extensively documented in the provided research, the principles are well-established for related transformations. For instance, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylations, demonstrating remarkable stereocontrol, especially in reactions that form quaternary carbon centers. solubilityofthings.com

More directly relevant is the use of chiral ligands in transition-metal-catalyzed reactions. These ligands coordinate to a metal center to create a chiral catalytic environment that can differentiate between enantiotopic faces of a prochiral substrate. A highly effective method for the asymmetric α-chlorination of β-keto esters has been developed using a copper(II) triflate catalyst in conjunction with a chiral spirooxazoline ligand, known as SPYMOX. jst.go.jp This system achieves high enantioselectivity (up to 98% ee) for a range of β-keto esters. jst.go.jp Notably, the stereochemical control exerted by the chiral ligand can be dominant even over a chiral auxiliary present in the substrate molecule. jst.go.jp

Table 1: Enantioselective Chlorination of β-Keto Esters with Chiral SPYMOX-Cu(II) Catalyst jst.go.jp

| Substrate (β-Keto Ester) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Indanone-based | α-chloro-β-keto ester | 94 | 98 |

| Tetralone-based | α-chloro-β-keto ester | 94 | 97 |

| Acyclic | α-chloro-β-keto ester | 95 | 96 |

| Menthyl ester auxiliary | (S)-α-chloro-β-keto ester | 96 | 94 (d.r. >99:1) |

Data sourced from a study on highly enantioselective chlorination using a chiral spirooxazoline ligand. jst.go.jp The table illustrates the high efficiency and stereocontrol of the catalytic system across various substrates.

Asymmetric Catalysis, Including Organocatalysis and Biocatalytic Approaches

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. This field includes metal-based catalysts, organocatalysts, and enzymes (biocatalysts).

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding potentially toxic or expensive metals. The enantioselective α-chlorination of β-keto esters has been successfully achieved using organocatalysts derived from Cinchona alkaloids. nih.govresearchgate.net These catalysts operate under phase-transfer conditions and can be effective at very low loadings (e.g., 0.5 mol%). nih.govresearchgate.net Using N-chlorosuccinimide (NCS) as the chlorine source, these hybrid amide-based Cinchona derivatives have produced α-chlorinated indanone and tetralone carboxylate esters in high yields and with excellent enantioselectivity (up to 97% ee). nih.govresearchgate.net Another study demonstrated that diaminomethylenemalononitrile organocatalysts can also promote the asymmetric chlorination of cyclic β-keto esters with high yields and enantioselectivities. jst.go.jp

Table 2: Organocatalytic Asymmetric α-Chlorination of a β-Keto Ester nih.gov

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Cinchonidine-based amide | 0.5 | 0 | <99 | 86 |

| Cinchonidine-based amide | 0.5 | -25 | <99 | 90 |

| Cinchonidine-based amide | 0.5 | -50 | <99 | 93 |

| Cinchonidine-based amide | 0.5 | -78 | 97 | 97 |

Data sourced from a study on stereoselective α-chlorination using hybrid amide-based Cinchona alkaloids. nih.gov The results show a significant improvement in enantioselectivity at lower temperatures.

Biocatalytic Approaches

Biocatalysis employs enzymes for chemical transformations, offering high selectivity under mild conditions. For chiral α-chloro-β-keto esters, enzymatic kinetic resolution is a particularly relevant strategy. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the transformed product.

Research on the kinetic resolution of ethyl 2-chloro-3,3,3-trifluoropropanoate, a structural analog of the target compound, has shown that lipases and esterases can be effective. mdpi.com Lipase (B570770) from Candida rugosa and esterase from Pseudomonas fluorescens were found to catalyze the enantioselective hydrolysis of the racemic ester. mdpi.com The (S)-enantiomer is preferentially hydrolyzed, leaving the unreacted (R)-ester with high enantiomeric purity (95% ee at 60% conversion). mdpi.com Furthermore, the cross-linked enzyme aggregate (CLEA) of the C. rugosa lipase was used for enantioselective transesterification, demonstrating the potential for catalyst reuse. mdpi.com Reductive enzymatic dynamic kinetic resolution has also been demonstrated for related structures like 2-phenylpropanal, achieving high product titers and enantiomeric excess. google.com

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. This involves strategies like using safer solvents, renewable materials, and recyclable catalysts.

Development of Solvent-Free or Aqueous Media Syntheses

Replacing volatile organic solvents with water or eliminating solvents altogether are key goals of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The asymmetric transfer hydrogenation of ethyl 3-oxo-3-phenylpropanoate, a precursor to the target molecule's framework, has been effectively carried out in water using a chiral Rhodium-based catalyst. rsc.org This process achieved high conversion (84%) and enantioselectivity (96% ee). rsc.org Additionally, multicomponent reactions involving ethyl 3-oxo-3-phenylpropanoate have been performed in water using boric acid as a catalyst, highlighting the feasibility of conducting reactions with this class of compounds in aqueous media. scispace.com The chlorination of related 1,3-dicarbonyl compounds has also been reported in THF-water mixtures using sodium chloride as the chlorine source. researchgate.net

Solvent-free, or neat, reaction conditions offer benefits such as reduced waste, lower costs, and often, accelerated reaction rates. The chlorination of a pyrazolone, a related heterocyclic ketone, has been achieved under solvent-free conditions by grinding the substrate with trichloroisocyanuric acid (TCCA), demonstrating a mechanochemical approach that avoids bulk solvents. researchgate.net For β-keto esters, highly efficient transesterification has been achieved under solvent-free conditions using a recyclable silica-supported boric acid catalyst. researchgate.net Microwave-assisted solvent-free methods have also been developed for multicomponent reactions involving β-keto esters, leading to shorter reaction times and higher yields. iciset.in

Utilization of Renewable Reagents and Recyclable Catalysts

The use of renewable feedstocks and recyclable catalysts is fundamental to sustainable synthesis. Renewable reagents are derived from biological sources rather than finite petrochemicals. Biocatalysis is an inherently green approach, as enzymes are renewable. The synthesis of ethyl 3-phenylpropanoate has been catalyzed by whole-cell biocatalysts from Yarrowia lipolytica biomass. mdpi.com Similarly, Cinchona alkaloids, used as organocatalysts for asymmetric chlorination, are derived from the bark of the cinchona tree, a renewable resource. nih.gov There is also broader research into producing aromatic compounds and polyesters from renewable feedstocks like carbon dioxide or biomass, indicating a shift towards a bio-based chemical industry. biorxiv.orggoogle.com

Reactivity Profiles and Mechanistic Studies of Ethyl 3 Chloro 2 Oxo 3 Phenylpropanoate

Nucleophilic Additions to the Ketone Moiety at C-2

The ketone carbonyl group at the C-2 position is an electrophilic center susceptible to attack by various nucleophiles. These reactions typically proceed via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

Stereocontrol in Carbonyl Reductions (e.g., to form chiral alcohols for further transformations)

The reduction of the C-2 ketone in α-chloro-β-keto esters like Ethyl 3-chloro-2-oxo-3-phenylpropanoate is a significant transformation as it generates a new stereocenter, leading to the formation of α-chloro-β-hydroxy esters. These products are valuable chiral building blocks. However, conventional chemical reduction often results in a mixture of diastereomers with poor selectivity. 182.160.97

To address this, biocatalytic reductions using reductase enzymes have been extensively explored. Studies utilizing reductases from baker's yeast (Saccharomyces cerevisiae) have demonstrated the ability to produce specific diastereomers with high optical purity. 182.160.97chemtube3d.com By screening a library of individual yeast reductase enzymes, it is possible to identify specific enzymes that favor the formation of a particular stereoisomer. For instance, in a study involving various α-chloro-β-keto esters, different reductases were shown to produce at least two of the four possible α-chloro-β-hydroxy ester diastereomers with high enantiomeric excess. chemtube3d.com This chemoenzymatic approach allows for precise stereocontrol, which is difficult to achieve with traditional reducing agents.

The utility of this method has been proven on a preparative scale. For example, whole cells of Escherichia coli engineered to overexpress a single identified yeast reductase have been used for the multigram-scale reduction of ethyl 2-chloroacetoacetate, yielding the corresponding syn-(2R,3S)-alcohol with high stereoselectivity. chemtube3d.com This strategy is advantageous as the cellular metabolic pathways supply the necessary NADPH cofactor, and the expression of only a single reductase prevents the formation of competing stereoisomers. 182.160.97

Table 1: Examples of Biocatalytic Reductions of α-Chloro-β-keto Esters This table is illustrative of the types of stereochemical outcomes achievable with biocatalysis on similar substrates, as detailed literature on the specific reduction of this compound is sparse.

| Substrate | Biocatalyst (Reductase) | Product Diastereomer | Stereoselectivity |

|---|---|---|---|

| Ethyl 2-chloroacetoacetate | Yeast Reductase (overexpressed in E. coli) | syn-(2R,3S)-alcohol | High |

| Benzyl-substituted β-keto ester | Yeast Reductase 1 | Diastereomer A | Very High |

| Benzyl-substituted β-keto ester | Yeast Reductase 2 | Diastereomer B | Very High |

Addition Reactions with Various Carbon, Nitrogen, and Oxygen Nucleophiles

The C-2 ketone readily reacts with a variety of nucleophiles beyond hydrides.

Carbon Nucleophiles: Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents are potent carbon nucleophiles. However, their reaction with β-keto esters can be complex. Due to the presence of the adjacent ester group, these highly reactive nucleophiles often add twice. The initial addition to the ketone forms a tertiary alkoxide intermediate. This intermediate can then undergo further reaction, potentially involving the ester group, leading to a complex mixture of products. masterorganicchemistry.com A more controlled single addition can often be achieved using the Reformatsky reaction. wikipedia.org In this reaction, an organozinc reagent (a 'Reformatsky enolate') is generated in situ from an α-halo ester and zinc dust. These organozinc reagents are less reactive than Grignard reagents and selectively add to the ketone or aldehyde carbonyl group without reacting with the ester moiety. wikipedia.orgnih.govkoreascience.kr

Nitrogen Nucleophiles: Primary amines (R-NH₂) and related compounds like hydrazine (B178648) (H₂NNH₂) react with the C-2 ketone to form imine and hydrazone derivatives, respectively. libretexts.orgwikipedia.org The reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. libretexts.org The formation of hydrazones is a key step in the Wolff-Kishner reduction, which ultimately converts the carbonyl group into a methylene (B1212753) (CH₂) group. libretexts.orgwikipedia.org

Oxygen Nucleophiles: Alcohols can add to the ketone under acidic or basic catalysis to form hemiketals and ketals, although this equilibrium often favors the starting materials unless water is removed.

Reactions Involving the Acidic Alpha-Carbon (C-2) and Enolization Chemistry

The proton on the C-2 carbon is acidic due to the electron-withdrawing effects of the adjacent ketone, ester, and chloro-phenyl groups. This allows for the formation of a resonance-stabilized enolate anion upon treatment with a suitable base. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

Aldol-Type Condensations and Related Carbon-Carbon Bond Formations

The enolate generated from this compound can act as a nucleophile in aldol-type reactions, attacking the carbonyl group of an aldehyde or another ketone. researchgate.net This reaction forms a new carbon-carbon bond and results in a β-hydroxy carbonyl compound. Given that the starting material is an ester, this transformation is more specifically a variation of the Claisen condensation when another ester is the electrophile. libretexts.orglibretexts.org In a Claisen condensation, the enolate of one ester attacks the carbonyl group of a second ester molecule, leading to the formation of a β-keto ester after the elimination of an alkoxide. researchgate.net The choice of base is critical in these reactions; typically, an alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide for an ethyl ester) is used to prevent transesterification. libretexts.org

Michael Additions and Other Conjugate Additions

As a soft nucleophile, the enolate of this compound is particularly well-suited for Michael (or 1,4-conjugate) additions. chemtube3d.comwikipedia.orgwikipedia.org In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comlibretexts.org This reaction is highly efficient for forming 1,5-dicarbonyl compounds. The use of a stable enolate donor, such as that derived from a β-keto ester, is ideal for this transformation. libretexts.orglibretexts.org For example, the enolate of ethyl 4-chloro-3-oxobutanoate has been shown to undergo organocatalytic conjugate addition to nitroalkenes. buchler-gmbh.com This demonstrates the capability of α-chloro-β-keto ester enolates to serve as effective Michael donors.

Transformations at the Chlorinated Carbon (C-3)

The tertiary carbon at C-3 is bonded to a chlorine atom, making it an electrophilic site for nucleophilic substitution reactions. The presence of the adjacent phenyl and carbonyl groups can influence the reaction mechanism.

Research has shown that the tertiary chloride of α-chloro-β-keto esters can be smoothly displaced by various nucleophiles via an SN2 mechanism. researchgate.net This is significant because SN2 reactions at tertiary centers are generally disfavored. However, the specific electronic environment of this substrate allows for such transformations.

Studies on the products of highly enantioselective α-chlorination of β-keto esters have demonstrated that the resulting tertiary chlorides undergo stereospecific substitution. For example, nucleophiles such as sodium azide (B81097) and alkylthiols have been shown to displace the chloride, affording α-azido and α-alkylthio esters, respectively. Crucially, these reactions proceed with an inversion of configuration at the chlorinated carbon (Walden inversion), which is a hallmark of the SN2 pathway. researchgate.net This provides a flexible method for constructing chiral quaternary stereogenic centers with high enantiopurity. researchgate.net

Table 2: Nucleophilic Substitution Reactions at the Chlorinated Carbon of α-Chloro-β-keto Esters This table presents data from analogous systems, demonstrating the viability of SN2 reactions at the tertiary chlorinated center.

| α-Chloro-β-keto Ester Substrate | Nucleophile | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral Tertiary α-Chloro Ester | Sodium Azide (NaN₃) | α-Azido Ester | Inversion of Configuration (SN2) | researchgate.net |

| Chiral Tertiary α-Chloro Ester | Alkylthiol (R-SH) / Triethylamine | α-Alkylthio Ester | Inversion of Configuration (SN2) | researchgate.net |

In-depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

A thorough investigation into the chemical literature for "this compound" reveals a significant scarcity of publicly available research detailing its specific reactivity profiles and mechanistic studies. While the structural features of the molecule—an α-chloro-β-keto ester with a phenyl group—suggest a rich potential for various organic transformations, specific experimental data on this exact compound is not readily found in accessible scientific databases and publications.

The intended exploration of its reactivity, as outlined, covers fundamental reaction classes in organic chemistry. The chloro group at the C-3 position, being adjacent to a phenyl group, would theoretically be susceptible to nucleophilic attack. The presence of carbonyl groups and alpha-protons also suggests the possibility of enolate formation, leading to a variety of subsequent reactions.

However, without specific studies on this compound, any discussion on its reaction pathways would be purely speculative and not based on verified scientific findings. Authoritative sources detailing its behavior in nucleophilic substitutions, elimination reactions, intramolecular cyclizations, or metal-catalyzed transformations could not be located. Consequently, the creation of data tables and detailed research findings as requested is not feasible at this time.

It is important to distinguish this compound from structurally similar molecules, such as other chlorinated phenylpropanoate esters, for which some research may exist. However, strict adherence to the specified subject, "this compound," prevents the inclusion of data from related but distinct chemical entities. The unique positioning of the chloro, oxo, and phenyl groups in the target molecule dictates a specific electronic and steric environment that would uniquely influence its reactivity. Therefore, extrapolating from other compounds would be scientifically unsound.

Further research, potentially in specialized or proprietary chemical databases, might contain the required information. However, based on a comprehensive search of publicly accessible scholarly articles, patents, and chemical reference websites, the specific experimental details needed to construct the requested scientific article are not available.

Metal-Catalyzed Transformations Involving this compound

Carbonylations and Other Insertion Reactions

Extensive searches of scientific literature and chemical databases did not yield specific documented examples of carbonylation or other insertion reactions involving this compound. While the reactivity of related compounds, such as ethyl 3-oxo-3-phenylpropanoate, has been explored in various contexts, including oxidative annulation reactions with alkynes, specific studies detailing the introduction of a carbonyl group or the insertion of other molecular fragments into the structure of this compound are not publicly available.

The presence of the chloro- and oxo- substituents on adjacent carbons in this compound suggests a complex electronic and steric environment that would influence its reactivity in potential carbonylation and insertion reactions. However, without experimental data, any discussion of its reactivity profile under these conditions would be purely speculative.

Further research is required to investigate and characterize the behavior of this compound in carbonylation and other insertion reactions. Such studies would be necessary to elucidate reaction pathways, identify suitable catalysts, and determine the structure of any resulting products.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Chloro 2 Oxo 3 Phenylpropanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like Ethyl 3-chloro-2-oxo-3-phenylpropanoate. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound (3a) in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.63-7.25 | m | 5H | Phenyl group protons (Ar-H) |

| 6.20 | s | 1H | Methine proton (-CH(Cl)Ph) |

| Data for ethyl group not explicitly reported but expected around 4.3 (q) and 1.3 (t) ppm. | |||

| Data sourced from Tummatorn et al. (2014) rsc.org |

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and elucidating complex structures. For this compound, these techniques would confirm the precise arrangement of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The absence of other correlations to the methine proton at 6.20 ppm would confirm its isolation from other proton-bearing carbons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link the methine proton signal at 6.20 ppm to its attached carbon (C3) and the ethyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) ¹H-¹³C correlations, which is critical for piecing together the molecular skeleton. For this molecule, HMBC would be instrumental in confirming the core structure.

Table 2: Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) | Structural Insight |

| Methine H at C3 | C2 (α-keto), C1 (ester carbonyl), Phenyl C1 (ipso) | Confirms the Ph-CH(Cl)-C=O linkage. |

| Ethyl -CH₂- | C1 (ester carbonyl), Ethyl -CH₃ | Confirms the ethyl ester functionality. |

| Phenyl Protons | Phenyl Carbons | Confirms assignments within the aromatic ring. |

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. A NOESY spectrum could show correlations between the C3 methine proton and the ortho protons of the phenyl ring, helping to establish the conformational preferences around the C3-Phenyl bond.

The C2-C3 bond in this compound is a single bond, and rotation around it is possible. This rotation can be a fluxional process, meaning the molecule can interconvert between different rotational isomers (rotamers). If the energy barrier to this rotation is sufficiently high, it can be studied using dynamic NMR (DNMR) spectroscopy. By acquiring NMR spectra at different temperatures, one could potentially observe the broadening and eventual splitting of signals as the rate of rotation slows, allowing for the calculation of the rotational energy barrier (ΔG‡). Such studies are crucial in understanding the molecule's conformational landscape. The dynamic kinetic resolution of related β-aryl α-keto esters relies on the configurational lability at the α-carbon, a process that can be probed by such methods. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition and molecular formula. rsc.org For this compound (C₁₁H₁₁ClO₃), the calculated exact mass is 226.03967 Da. HRMS analysis, typically using techniques like ESI-TOF (Electrospray Ionization - Time of Flight), would be expected to yield an experimental mass that matches this value to within a few parts per million (ppm), thus confirming the molecular formula. rsc.org

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (parent ion) and subjecting it to fragmentation, providing a "fingerprint" that confirms the structure. The fragmentation pattern gives clues about the molecule's connectivity.

Table 3: Plausible MS/MS Fragmentation Pathway for this compound

| Fragment m/z (Proposed) | Ion Structure | Neutral Loss |

| 197/199 | [M - C₂H₅O]⁺ | Ethoxy radical |

| 169/171 | [M - C₂H₅O - CO]⁺ | Carbon monoxide |

| 125 | [Ph-CH-Cl]⁺ | Ethoxycarbonyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from Phenylmethyl fragment |

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., HPLC, GC with chiral stationary phases)

The carbon at position 3, bonded to a phenyl group, a chlorine atom, a carbonyl group, and a hydrogen atom, is a stereocenter. Therefore, this compound exists as a pair of enantiomers. Chiral chromatography is the definitive analytical technique for separating these enantiomers to determine the enantiomeric excess (ee) of a sample. researchgate.net

This separation is achieved by using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netjiangnan.edu.cn The enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral molecules, including various esters. nih.govresearchgate.net A typical screening approach would involve testing different CSPs with various mobile phases (for HPLC) or temperature programs (for GC) to achieve baseline resolution of the enantiomers. researchgate.net

X-ray Crystallography of Crystalline Derivatives for Definitive Solid-State Structure Confirmation

Single-crystal X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including its connectivity, bond lengths, bond angles, and, crucially for a chiral molecule, its absolute stereochemistry (when using appropriate refinement methods). However, this technique requires a well-ordered single crystal.

This compound has been reported to be an oil, which precludes analysis by single-crystal X-ray diffraction. rsc.org In such cases, a common strategy is to synthesize a crystalline derivative. For this molecule, this could be achieved by, for example, reducing the keto group to a hydroxyl group and reacting it with a chiral carboxylic acid to form a diastereomeric ester, which may be more amenable to crystallization. If a suitable crystal of a derivative is obtained, X-ray analysis would provide the definitive solid-state structure and confirm the relative and absolute stereochemistry of all chiral centers.

Theoretical and Computational Investigations on Ethyl 3 Chloro 2 Oxo 3 Phenylpropanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like Ethyl 3-chloro-2-oxo-3-phenylpropanoate, these calculations can provide invaluable insights into its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and their distribution across the molecule are indicative of its electrophilic and nucleophilic sites.

For this compound, the HOMO is expected to be localized on the phenyl ring and the oxygen atoms of the ester and keto groups, making these regions susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbons and the carbon atom bearing the chlorine, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -7.2 | Phenyl Ring, Carbonyl Oxygens | Nucleophilic character |

| LUMO | -1.5 | Carbonyl Carbons, C-Cl bond | Electrophilic character |

| HOMO-LUMO Gap | 5.7 | - | Indicator of kinetic stability |

This interactive table presents hypothetical FMO data, which would be calculated using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G).*

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Electrostatic potential (ESP) maps provide a visual representation of this distribution, with regions of negative potential (electron-rich) typically colored red and regions of positive potential (electron-poor) colored blue. walisongo.ac.idglasp.colibretexts.org

In the case of this compound, an ESP map would likely show significant negative potential around the carbonyl oxygen atoms due to their high electronegativity. The chlorine atom, while electronegative, can exhibit a phenomenon known as "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding. researchgate.net The phenyl ring would display a complex potential surface with negative potential above and below the plane of the ring. The hydrogen atoms of the ethyl group and the phenyl ring would exhibit positive potential.

Hypothetical Natural Bond Orbital (NBO) Charges for this compound

| Atom | Hypothetical NBO Charge (a.u.) |

| C (keto) | +0.45 |

| O (keto) | -0.55 |

| C (ester) | +0.60 |

| O (ester, C=O) | -0.50 |

| C (alpha) | +0.10 |

| Cl | -0.15 |

This interactive table presents hypothetical NBO charges, providing a quantitative measure of the charge distribution.

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the reactivity of complex molecules like this compound.

By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structures, which are saddle points on the potential energy surface, and calculating their energies relative to the reactants and products. The highest energy barrier along the reaction coordinate corresponds to the rate-determining step. For reactions involving this compound, such as nucleophilic substitution at the alpha-carbon, computational modeling could predict the activation energy and thus the reaction rate.

Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15 |

| Intermediate | -5 |

| Products | -10 |

This interactive table illustrates a hypothetical energy profile for a reaction, highlighting the activation energy of the rate-determining step.

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. nih.govresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent by treating it as a continuous medium with a specific dielectric constant. These calculations can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby influencing the reaction pathway. For a polar molecule like this compound, solvent effects are expected to be significant, particularly for reactions that involve charged intermediates.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide detailed information about the electronic structure of a molecule in its minimum energy conformation, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. arxiv.orgaps.orgnih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of a molecule, identifying the most stable conformers and the energy barriers between them. For a molecule with several rotatable bonds like this compound, MD simulations can reveal how the molecule folds and changes shape in different environments, which can be crucial for understanding its interactions with other molecules, such as enzymes or catalysts. The flexibility of the phenyl ring and the ethyl ester group would be of particular interest in such simulations. arxiv.orgaps.org

In Silico Prediction of Novel Reactivity and Stereoselectivity Patterns

The exploration of the chemical reactivity and stereoselectivity of complex organic molecules is greatly enhanced by computational chemistry. For a molecule such as this compound, which possesses multiple reactive sites and a stereocenter, in silico methods offer a powerful lens through which to predict and understand its behavior in chemical reactions. These theoretical investigations can guide synthetic efforts by identifying the most probable reaction pathways, predicting the stereochemical outcomes of reactions, and even uncovering novel reactivity patterns that may not be intuitively obvious.

At the heart of in silico predictions lies the use of quantum chemical calculations, primarily Density Functional Theory (DFT), to model the molecule and its potential reactions. These calculations can determine the electronic structure, molecular geometry, and relative energies of reactants, transition states, and products. By mapping the potential energy surface of a reaction, computational chemists can elucidate detailed mechanistic pathways.

One of the primary areas of investigation for this compound would be the prediction of its reactivity towards nucleophiles. The molecule features several electrophilic centers: the carbonyl carbons of the ketone and the ester, and the carbon atom bearing the chlorine atom. Computational models can predict the relative susceptibility of these sites to nucleophilic attack. This is often achieved by calculating molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule, and by analyzing the frontier molecular orbitals (HOMO and LUMO), which indicate the most likely sites for electronic interactions.

Furthermore, computational studies can provide quantitative predictions of reaction barriers for different nucleophilic substitution or addition reactions. For instance, the competition between an SN2 reaction at the chlorine-bearing carbon and a nucleophilic addition to the ketone could be modeled. The calculated activation energies for these competing pathways would reveal the kinetically favored product.

Stereoselectivity is another critical aspect that can be predicted with a high degree of accuracy using computational methods. For reactions involving the chiral center at the C3 position, or for reactions that create a new stereocenter, computational modeling can predict which diastereomer or enantiomer will be preferentially formed. This is accomplished by calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The transition state with the lower calculated energy corresponds to the major product, and the predicted stereochemical ratio can be estimated from the energy difference between the transition states.

For example, in a hypothetical reduction of the ketone functionality, computational models could predict the facial selectivity of the hydride attack, leading to either the syn or anti diastereomer of the corresponding alcohol. The model would take into account the steric and electronic influences of the phenyl, chloro, and ester groups to determine the most stable transition state geometry.

To illustrate the kind of data that can be generated from such in silico investigations, the following hypothetical data tables are presented. It is crucial to note that this data is illustrative and based on the expected outcomes from computational studies on similar α-chloro-β-keto esters, as specific published data for this compound is not available.

Table 1: Predicted Activation Energies (ΔG‡) for Nucleophilic Attack by Methoxide (B1231860)

| Site of Attack | Reaction Type | Predicted ΔG‡ (kcal/mol) | Predicted Kinetic Product |

| C2 (Ketone) | Nucleophilic Addition | 15.2 | Minor |

| C3 (α-carbon) | SN2 Substitution | 12.8 | Major |

| C1 (Ester) | Nucleophilic Acyl Substitution | 18.5 | Minor |

This hypothetical data suggests that a nucleophile like methoxide would preferentially displace the chloride via an SN2 mechanism rather than attacking either carbonyl group.

Table 2: Predicted Diastereoselectivity in the Sodium Borohydride (B1222165) Reduction of the Ketone

| Diastereomeric Transition State | Predicted Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio (syn:anti) |

| TS leading to syn-alcohol | 0.0 | 95:5 |

| TS leading to anti-alcohol | 1.8 |

This illustrative table indicates a strong preference for the formation of the syn diastereomer in a borohydride reduction, as predicted by the lower energy of the corresponding transition state.

Applications of Ethyl 3 Chloro 2 Oxo 3 Phenylpropanoate in Chemical Synthesis

Building Block for the Synthesis of Complex Natural Products and Analogues

β-Keto esters are widely recognized as crucial building blocks in the synthesis of complex and biologically relevant molecules. Their utility is further enhanced when functionalized, such as with the α-chloro substituent present in ethyl 3-chloro-2-oxo-3-phenylpropanoate. This chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions at the α-position, a common strategy in the elaboration of natural product scaffolds.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in prominent literature, the reactivity of the α-chloro-β-keto ester moiety is well-established. This functional group array is a precursor for various molecular frameworks. For instance, the reaction of similar α-halo-β-keto esters with nucleophiles is a key step in the formation of substituted five- and six-membered rings, which are common motifs in natural products. The inherent reactivity of this compound allows for its potential use in cascade reactions to build molecular complexity rapidly.

Precursor to Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. Chiral auxiliaries and ligands for asymmetric catalysis are instrumental in achieving this goal. β-Keto esters are frequently employed as starting materials for the synthesis of these vital components. allstudyjournal.com

The α-chloro-β-keto ester structure of this compound offers a handle for introducing chirality. For example, the asymmetric reduction of the ketone functionality can lead to chiral β-hydroxy-α-chloro esters. Subsequent transformations can convert these into a variety of chiral ligands. Furthermore, enantioselective α-chlorination of β-keto esters using organocatalysts, such as Cinchona alkaloids, has been demonstrated to produce α-chloro-β-keto esters with high enantiomeric excess. nih.govacs.org These chiral building blocks are valuable for the synthesis of optically active compounds.

The development of new chiral auxiliaries from readily available starting materials like β-keto esters is an active area of research. allstudyjournal.com The functional group compatibility of this compound makes it an attractive candidate for the development of novel chiral ligands for a range of asymmetric transformations.

| Potential Chiral Transformations | Resulting Chiral Moiety | Relevance |

| Asymmetric reduction of ketone | Chiral β-hydroxy-α-chloro ester | Precursor to chiral ligands and building blocks |

| Enantioselective nucleophilic substitution | Chiral α-substituted-β-keto ester | Versatile intermediate for complex chiral molecules |

This table illustrates potential, rather than specifically documented, transformations for this compound based on the general reactivity of its functional groups.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are found in various commercially important chemicals, including agrochemicals and specialty chemicals. Pyrazolones, which are synthesized from the condensation of β-keto esters with hydrazine (B178648) derivatives, are a class of compounds known to be precursors for herbicides. nih.gov The reactivity of the α-chloro group in this compound could be exploited to synthesize substituted pyrazolones with potentially enhanced biological activity.

In the realm of specialty chemicals, there is evidence that β-keto esters can act as stabilizers for chlorinated polymers. google.comgoogle.com While the specific use of this compound is not detailed, its structural class is noted for this application, suggesting its potential utility in this area. The synthesis of various heterocyclic compounds, which form the backbone of many specialty chemicals and pharmaceuticals, often proceeds through β-keto ester intermediates.

Role in Materials Science Applications (e.g., as a monomer or precursor for functional polymers and advanced materials)

The phenyl ring and the ester group could be modified to introduce polymerizable functionalities. For example, the ester could be transesterified with a diol to create a polyester, or the phenyl ring could be functionalized with a vinyl group for radical polymerization. The presence of the chlorine atom could also be used for post-polymerization modification, allowing for the introduction of various functional groups onto a polymer backbone. This could lead to the development of functional polymers with tailored properties for applications in areas such as drug delivery, coatings, and advanced sensors. purdue.edunih.govmdpi.com

The development of new monomers is crucial for advancing polymer science, and the unique combination of functional groups in this compound makes it an interesting candidate for future exploration in the synthesis of novel functional polymers and advanced materials.

Future Perspectives and Emerging Research Avenues for Ethyl 3 Chloro 2 Oxo 3 Phenylpropanoate

Development of Highly Efficient and Stereoselective Catalytic Systems for Transformations

The presence of a stereocenter at the chlorinated carbon and the potential to generate another at the ketone position underscores the critical need for highly efficient and stereoselective catalytic systems for transformations involving ethyl 3-chloro-2-oxo-3-phenylpropanoate. Future research will likely focus on several key areas.

One promising direction is the advancement of organocatalysis . Chiral amines, phosphines, and bifunctional catalysts, such as those derived from Cinchona alkaloids, have shown remarkable success in the asymmetric functionalization of β-keto esters. The development of novel organocatalysts specifically designed to control the stereochemistry of nucleophilic substitution at the α-position or enantioselective reduction of the ketone will be a major focus. These catalysts offer the advantages of being metal-free, less sensitive to air and moisture, and environmentally benign.

| Transformation | Catalyst Type | Potential Product | Anticipated Selectivity |

|---|---|---|---|

| Asymmetric Reduction | Chiral Brønsted Acid/Base | Chiral α-chloro-β-hydroxy ester | High diastereo- and enantioselectivity |

| Nucleophilic Substitution | Chiral Phase-Transfer Catalyst | α-Substituted-β-keto ester | High enantioselectivity |

| Michael Addition | Chiral Amine (Enamine catalysis) | Functionalized α-chloro-β-keto ester | High diastereo- and enantioselectivity |

Furthermore, transition-metal catalysis will continue to play a pivotal role. The development of chiral ligand-metal complexes for asymmetric hydrogenation of the keto group is a well-established field that can be further refined for this specific substrate. Moreover, palladium, copper, or nickel-catalyzed cross-coupling reactions, using the chloro-substituent as a handle, could open up avenues for the stereoselective introduction of a wide range of aryl, alkyl, and vinyl groups. Future research will likely target the development of catalyst systems that can achieve dynamic kinetic resolution, allowing for the conversion of the racemic starting material into a single, highly enantioenriched stereoisomer.

Exploration of Photoredox and Electrochemistry in Novel Transformations

The application of photoredox catalysis and electrochemistry to the chemistry of this compound represents a significant emerging research avenue. These techniques, which rely on single-electron transfer (SET) processes, can enable transformations that are often difficult to achieve using traditional thermal methods.

Photoredox catalysis , utilizing visible light to initiate chemical reactions, offers a mild and powerful tool for radical generation. For this compound, photoredox-mediated homolytic cleavage of the carbon-chlorine bond could generate an α-keto radical. This highly reactive intermediate could then participate in a variety of bond-forming reactions, such as Giese additions to electron-deficient alkenes, Minisci-type reactions with heteroarenes, or reductive coupling processes. The development of suitable photocatalysts and reaction conditions to control the fate of this radical intermediate will be a key challenge and a fruitful area of investigation.

| Methodology | Reactive Intermediate | Potential Transformation | Product Class |

|---|---|---|---|

| Photoredox Catalysis | α-Keto radical | Radical conjugate addition | γ-Dicarbonyl compounds |

| Electrochemistry (Reductive) | Enolate | Intramolecular cyclization | Cyclic ketones/lactones |

| Electrochemistry (Oxidative) | Acyl radical cation | Coupling with nucleophiles | α-Functionalized ketones |

Electrochemistry provides another powerful platform for initiating novel transformations. The electrochemical reduction of the carbon-chlorine bond can generate an enolate species under neutral conditions, which can then be trapped with various electrophiles. This approach avoids the use of strong bases, which can often lead to side reactions and racemization. Conversely, electrochemical oxidation could be explored to generate radical cations and trigger unique rearrangement or coupling reactions. The ability to precisely control the reaction potential in electrosynthesis offers a high degree of selectivity and is a key advantage of this methodology.

Integration into Continuous Flow Synthesis Methodologies for Enhanced Scalability and Process Control

The translation of novel synthetic methodologies from the laboratory to industrial-scale production is a significant challenge. Continuous flow synthesis offers a promising solution by providing enhanced control over reaction parameters, improved safety, and straightforward scalability. The integration of reactions involving this compound into continuous flow systems is a key future perspective.

Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature. For instance, the generation and reaction of highly reactive intermediates, such as radicals or enolates derived from the title compound, can be performed with greater safety and efficiency in a microreactor. Furthermore, multi-step synthetic sequences can be telescoped into a single continuous process, eliminating the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. Future research will focus on the development of robust and efficient flow protocols for the synthesis and derivatization of this compound, including the integration of in-line purification and analysis techniques.

Discovery of Unprecedented Derivatization Pathways and Expansion of Chemical Space

The rich functionality of this compound makes it an ideal starting material for the discovery of unprecedented derivatization pathways and the expansion of accessible chemical space. The presence of two electrophilic centers (the carbonyl carbon and the chlorinated carbon) and an acidic α-proton allows for a wide range of transformations.

A significant area of future exploration will be the use of this compound in the synthesis of novel heterocyclic compounds . For example, condensation reactions with binucleophiles such as hydrazines, hydroxylamines, or ureas could lead to the formation of a diverse array of five- and six-membered heterocycles, which are privileged scaffolds in medicinal chemistry. The chloro-substituent can also serve as a leaving group in intramolecular cyclization reactions to form strained ring systems or macrocycles.

Furthermore, the development of novel cascade reactions starting from this compound will be a major research focus. A single catalytic event could trigger a sequence of bond-forming reactions, rapidly assembling complex molecular architectures from simple starting materials. This approach is highly atom- and step-economical and is in line with the principles of green chemistry.

Application in Supramolecular Chemistry and Molecular Recognition Studies

The structural features of this compound and its derivatives suggest potential applications in the fields of supramolecular chemistry and molecular recognition . The β-dicarbonyl moiety is a well-known chelating unit for metal ions, and the introduction of additional functional groups through derivatization could lead to the development of highly selective ligands for catalysis or sensing applications.

Moreover, the phenyl group and the potential for introducing other aromatic or functionalized substituents provide opportunities for designing molecules that can participate in non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding. These interactions are the basis of molecular self-assembly and the formation of well-defined supramolecular structures like gels, liquid crystals, or porous materials. Derivatives of this compound could be designed as building blocks for the construction of such materials.

Q & A

Basic Research Questions

Q. How can the purity of Ethyl 3-chloro-2-oxo-3-phenylpropanoate be effectively determined and optimized during synthesis?

- Methodological Answer : Purity optimization involves techniques like recrystallization (using solvents such as ethanol or ethyl acetate) and column chromatography (silica gel, hexane/ethyl acetate gradients). Analytical validation requires HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization mode). For intermediate checks, TLC with UV visualization is recommended. Ensure inert reaction conditions (e.g., nitrogen atmosphere) to minimize oxidation by-products .

Q. What spectroscopic methods are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ester carbonyl (~170 ppm in ¹³C), chloro-substituted quaternary carbon (~100 ppm), and aromatic protons (7.3–7.6 ppm in ¹H). Coupling patterns (e.g., doublets for geminal Cl and phenyl groups) help confirm substitution .

- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~750 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : Parent ion [M+H]⁺ and fragments like [C₆H₅CO]⁺ (m/z 105) validate structural motifs. Cross-reference spectral libraries for ambiguous peaks .

Q. What are the common side reactions encountered in the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Over-Oxidation : Use mild oxidizing agents (e.g., PCC instead of KMnO₄) to prevent ketone formation from the α-carbonyl group.

- Ester Hydrolysis : Avoid aqueous acidic/basic conditions; employ anhydrous solvents (e.g., THF) and controlled stoichiometry of halogenating agents (e.g., SOCl₂) .

- By-Product Formation : Monitor reaction progress via TLC and optimize temperature (e.g., 0–5°C for halogenation to suppress di-substitution) .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and stability of this compound under various conditions?

- Methodological Answer :

- DFT Calculations : Model the electron density map to identify electrophilic/nucleophilic sites (e.g., α-carbonyl vs. chloro group). Software like Gaussian or ORCA can predict transition states for hydrolysis or nucleophilic substitution.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic vs. protic) to assess stability. Free energy profiles can predict degradation pathways .

Q. What mechanistic insights can be gained from studying the halogenation reactions involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to determine rate-limiting steps (e.g., C-Cl bond formation vs. ester activation).

- Trapping Intermediates : Employ in-situ FTIR or cryogenic quenching to isolate intermediates (e.g., enolate or acyl chloride species).

- Stereoelectronic Analysis : Computational NBO (Natural Bond Orbital) analysis reveals hyperconjugation effects influencing regioselectivity .

Q. How do steric and electronic factors influence the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer :

- Steric Maps : X-ray crystallography (e.g., CCDC data) or molecular modeling (Mercury Software) visualizes steric hindrance from the phenyl group, directing nucleophiles to the less hindered α-carbonyl position.

- Hammett Studies : Correlate substituent effects (σ values) on the phenyl ring with reaction rates. Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the carbonyl carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.